molecular formula C12H16F3N5 B1647951 {3-[1',5'-dimethyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propyl}amine CAS No. 1170015-08-3

{3-[1',5'-dimethyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propyl}amine

Cat. No.: B1647951
CAS No.: 1170015-08-3
M. Wt: 287.28 g/mol
InChI Key: WVGCBHMGZNCCDL-UHFFFAOYSA-N
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Description

{3-[1’,5’-dimethyl-5-(trifluoromethyl)-1H,1’H-3,4’-bipyrazol-1-yl]propyl}amine is a complex organic compound featuring a bipyrazole core with a trifluoromethyl group and a propylamine side chain

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[1’,5’-dimethyl-5-(trifluoromethyl)-1H,1’H-3,4’-bipyrazol-1-yl]propyl}amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate hydrazine derivatives with alkyne precursors to form the bipyrazole core. . The final step involves the attachment of the propylamine side chain through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

{3-[1’,5’-dimethyl-5-(trifluoromethyl)-1H,1’H-3,4’-bipyrazol-1-yl]propyl}amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the bipyrazole core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyrazole oxides, while substitution reactions can introduce various functional groups onto the bipyrazole core .

Scientific Research Applications

Chemistry

In chemistry, {3-[1’,5’-dimethyl-5-(trifluoromethyl)-1H,1’H-3,4’-bipyrazol-1-yl]propyl}amine is used as a building block for synthesizing more complex molecules.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a pharmaceutical agent. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug molecules, making this compound a promising candidate for drug development .

Industry

In the industrial sector, {3-[1’,5’-dimethyl-5-(trifluoromethyl)-1H,1’H-3,4’-bipyrazol-1-yl]propyl}amine is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics and coatings .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bipyrazole derivatives and trifluoromethyl-substituted molecules. Examples include:

  • {3-[1’,5-dimethyl-5-(trifluoromethyl)-1H,1’H-3,4’-bipyrazol-1-yl]ethyl}amine
  • {3-[1’,5-dimethyl-5-(trifluoromethyl)-1H,1’H-3,4’-bipyrazol-1-yl]butyl}amine

Uniqueness

The uniqueness of {3-[1’,5’-dimethyl-5-(trifluoromethyl)-1H,1’H-3,4’-bipyrazol-1-yl]propyl}amine lies in its specific combination of a bipyrazole core with a trifluoromethyl group and a propylamine side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-[3-(1,5-dimethylpyrazol-4-yl)-5-(trifluoromethyl)pyrazol-1-yl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N5/c1-8-9(7-17-19(8)2)10-6-11(12(13,14)15)20(18-10)5-3-4-16/h6-7H,3-5,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVGCBHMGZNCCDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C2=NN(C(=C2)C(F)(F)F)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{3-[1',5'-dimethyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propyl}amine
Reactant of Route 2
{3-[1',5'-dimethyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propyl}amine
Reactant of Route 3
{3-[1',5'-dimethyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propyl}amine
Reactant of Route 4
Reactant of Route 4
{3-[1',5'-dimethyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propyl}amine
Reactant of Route 5
{3-[1',5'-dimethyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propyl}amine
Reactant of Route 6
{3-[1',5'-dimethyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propyl}amine

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